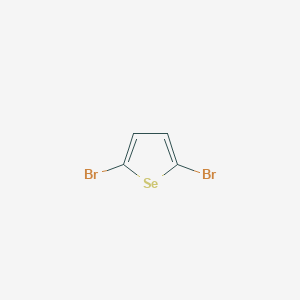

2,5-Dibromoselenophene

Description

Significance in Contemporary Organic Synthesis and Materials Science

The importance of 2,5-dibromoselenophene in contemporary organic synthesis stems from its role as a versatile precursor for a wide array of more complex molecules. The carbon-bromine bonds at the 2 and 5 positions are particularly amenable to various cross-coupling reactions, allowing for the strategic introduction of different functional groups. beilstein-journals.orgnih.gov This reactivity is extensively exploited in palladium-catalyzed reactions, such as Suzuki and Stille couplings, to form new carbon-carbon bonds. d-nb.info

In materials science, this compound is a key building block for the synthesis of advanced materials, particularly organic semiconductors. chemimpex.com Selenophene-containing polymers and small molecules are actively investigated for their potential applications in organic electronics. smolecule.com These applications include organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaic (OPV) cells. chemimpex.comresearchgate.netresearchgate.net The inclusion of selenium often leads to materials with reduced band gaps and enhanced charge transport properties compared to their sulfur-containing (thiophene) analogues, which is advantageous for electronic device performance. acs.org Research also explores its use in creating novel photoconductors and liquid crystals. smolecule.com

Role as a Versatile Building Block for Functionalized Selenophene (B38918) Derivatives

The two bromine atoms on the selenophene ring serve as handles for sequential or simultaneous functionalization, making this compound an ideal scaffold for constructing a diverse library of selenophene derivatives. Its ability to undergo various coupling reactions makes it invaluable for creating complex organic molecules. smolecule.com This versatility allows for precise control over the final molecular architecture, which is crucial for tuning the properties of the resulting materials.

A significant area of research involves palladium-catalyzed direct arylation and heteroarylation reactions. beilstein-journals.org For instance, this compound can be successfully coupled with heteroarenes like thiazoles and thiophenes to produce 2,5-di(heteroarylated) selenophenes in high yields. beilstein-journals.orgd-nb.info This method provides a more efficient alternative to traditional cross-coupling reactions that require the pre-synthesis of organometallic reagents. nih.gov

Furthermore, the sequential nature of the reactions allows for the synthesis of unsymmetrical 2,5-disubstituted selenophenes. beilstein-journals.org This is achieved through a multi-step process involving, for example, a catalytic C2-arylation, followed by bromination, and then a catalytic C5-arylation. d-nb.info This level of control is essential for creating molecules with tailored electronic and physical properties for specific applications, such as artificial photosynthetic systems and thin-film transistors. nih.govd-nb.info The development of these synthetic methodologies continues to expand the scope of functionalized selenophenes accessible from this compound.

Data Tables

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| CAS Number | 1755-36-8 scbt.com |

| Molecular Formula | C₄H₂Br₂Se scbt.com |

| Molecular Weight | 288.83 g/mol scbt.com |

| Appearance | Light yellow to amber liquid chemimpex.com |

| Boiling Point | 104 °C at 13 mmHg chemimpex.com |

| Density | 2.5 g/mL chemimpex.com |

| Refractive Index | n20/D 1.67 chemimpex.com |

Table 2: Research Findings on Palladium-Catalyzed Reactions with this compound

| Reactant(s) | Catalyst System | Product | Yield | Reference |

| Thiazole (B1198619) derivatives | Pd(OAc)₂ / KOAc | 2,5-Di(thiazolyl)selenophenes | 78-80% | nih.gov |

| Thiophene (B33073) derivatives | Pd(OAc)₂ / KOAc | 2,5-Di(thiophenyl)selenophenes | High | nih.gov |

| 2-Pentylthiophene | Pd(OAc)₂ / KOAc | 2,5-Bis(5-pentylthiophen-2-yl)selenophene | High | nih.gov |

| 2-Chlorothiophene | Pd(OAc)₂ / KOAc | 2,5-Bis(5-chlorothiophen-2-yl)selenophene | High | nih.gov |

| 1-Methylpyrrole | Pd(OAc)₂ / KOAc | 2,5-Bis(1-methylpyrrol-2-yl)selenophene | 81% | d-nb.info |

| Aryl boronic acids | Pd(dppf)Cl₂ / Na₂CO₃ | 2,5-Diarylselenophenes | - | nih.gov |

Structure

2D Structure

Propriétés

IUPAC Name |

2,5-dibromoselenophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2Br2Se/c5-3-1-2-4(6)7-3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAYFAXYTKFYUDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C([Se]C(=C1)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2Br2Se | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70540882 | |

| Record name | 2,5-Dibromoselenophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70540882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.84 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1755-36-8 | |

| Record name | 2,5-Dibromoselenophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70540882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-dibromoselenophene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2,5 Dibromoselenophene and Its Derivatives

Palladium-Catalyzed Direct Arylation and Heteroarylation Reactions

Palladium-catalyzed direct C-H arylation has become a powerful and atom-economical tool for the synthesis of (hetero)aryl-substituted selenophenes, offering an alternative to traditional cross-coupling reactions that require pre-functionalized organometallic reagents. beilstein-journals.org

Reactivity Profiling in C–H Bond Activation Processes

The reactivity of 2,5-dibromoselenophene in palladium-catalyzed direct C-H arylation has been shown to be robust, successfully coupling with a range of (hetero)arenes. beilstein-journals.orgd-nb.info Studies have demonstrated that this compound can undergo double C-H activation at its C2 and C5 positions to react with various heteroarenes, including thiazole (B1198619) and thiophene (B33073) derivatives, leading to the formation of 2,5-di(hetero)arylated selenophenes in high yields. researchgate.netnih.govscience.govresearchgate.netbeilstein-journals.org This process is typically facilitated by a palladium catalyst, such as palladium(II) acetate (B1210297), in the presence of a base like potassium acetate. beilstein-journals.orgd-nb.info The reaction conditions are generally mild, often conducted at temperatures around 90°C. beilstein-journals.org

Comparative Analysis with 2-Bromoselenophene (B187646) Reactivity

In comparison to its dibrominated counterpart, 2-bromoselenophene exhibits more limited reactivity in palladium-catalyzed direct heteroarylation reactions. d-nb.inforesearchgate.netnih.govscience.govresearchgate.netbeilstein-journals.org Successful coupling with 2-bromoselenophene is generally restricted to the most reactive heteroarenes, those with C-H bonds that have low Gibbs free energies of activation. beilstein-journals.org For instance, while 2-bromoselenophene reacts efficiently with highly reactive heterocycles like thiazoles and imidazopyridines, its reactions with less reactive systems such as thiophenes or pyrroles result in low yields of the desired products. d-nb.info In contrast, this compound demonstrates broader applicability, reacting effectively with both thiazole and thiophene derivatives to produce 2,5-di(hetero)arylated products in good to high yields. researchgate.netnih.govscience.gov

Regioselective Coupling Strategies for Di(hetero)arylated Selenophenes

A key aspect of the direct arylation of this compound is the high regioselectivity observed in the coupling process. The arylation consistently occurs at the C2 and C5 positions of the selenophene (B38918) ring. beilstein-journals.org For instance, when 3-substituted thiophenes are coupled with this compound, the arylation takes place regioselectively at the C2-positions of the thiophene rings, yielding 2,5-diarylated selenophenes. beilstein-journals.org This predictable regioselectivity is crucial for the controlled synthesis of well-defined di(hetero)arylated selenophene structures.

The palladium-catalyzed 2,5-diheteroarylation of this compound has been successfully demonstrated with a variety of heteroarenes. The reaction is typically carried out using 3 equivalents of the heteroarene with this compound in the presence of a palladium catalyst and a base. beilstein-journals.org

| Heteroarene | Product | Yield (%) |

|---|---|---|

| Thiazole derivative | 2,5-Di(thiazolyl)selenophene | 78-80 |

| 2-Pentylthiophene | 2,5-Bis(5-pentylthiophen-2-yl)selenophene | High |

| 2-Chlorothiophene | 2,5-Bis(5-chlorothiophen-2-yl)selenophene | High |

| 3-Methylthiophene (B123197) | 2,5-Bis(3-methylthiophen-2-yl)selenophene | 69 |

| 3-Chlorothiophene | 2,5-Bis(3-chlorothiophen-2-yl)selenophene | 72 |

| 1-Methylpyrrole | 2,5-Bis(1-methylpyrrol-2-yl)selenophene | 81 |

Application of Phosphine-Free Palladium Catalysts

A significant advantage of the direct arylation methodologies for this compound is the successful application of phosphine-free palladium catalysts. beilstein-journals.orgresearchgate.net Palladium(II) acetate (Pd(OAc)₂) has been identified as a highly effective catalyst precursor for these transformations. beilstein-journals.orgd-nb.info The use of phosphine-free systems is advantageous as it avoids the use of often expensive, air-sensitive, and potentially toxic phosphine (B1218219) ligands, simplifying the reaction setup and purification processes. osti.gov These catalyst systems, often paired with an inexpensive base like potassium acetate (KOAc), provide an efficient and cost-effective route to 2,5-diheteroarylated selenophenes. beilstein-journals.orgd-nb.info

Sequential Catalytic Functionalization for Unsymmetrical Derivatives

The differential reactivity of the C-H bonds in selenophene and its brominated derivatives allows for the development of sequential functionalization strategies to access unsymmetrical 2,5-di(hetero)arylated selenophenes. researchgate.netnih.govscience.govresearchgate.netbeilstein-journals.org A three-step sequence starting from selenophene has been established. beilstein-journals.org This involves an initial palladium-catalyzed C2-heteroarylation of selenophene, followed by bromination at the C5 position, and a final palladium-catalyzed C5-arylation with a different (hetero)arene. beilstein-journals.orgresearchgate.netnih.govscience.gov This stepwise approach provides controlled access to unsymmetrically substituted selenophenes, which are valuable for tuning the electronic properties of the final molecules. researchgate.net

Transition Metal-Mediated Cross-Coupling Reactions

Beyond direct arylation, traditional transition metal-mediated cross-coupling reactions remain a cornerstone for the synthesis of functionalized selenophenes. eie.grnih.govsioc-journal.cn These methods, such as Suzuki and Stille couplings, typically involve the reaction of a haloselenophene with an organometallic reagent in the presence of a transition metal catalyst, most commonly palladium. beilstein-journals.orgd-nb.info

Suzuki-Miyaura Cross-Coupling Applications

The Suzuki-Miyaura coupling is a robust and widely utilized palladium-catalyzed reaction for the formation of carbon-carbon bonds. libretexts.org It typically involves the reaction of an organoboron compound (like a boronic acid or ester) with an organohalide. libretexts.org This methodology is a cornerstone for preparing (hetero)aryl-substituted selenophenes. d-nb.info The general mechanism involves three key steps: oxidative addition of the palladium catalyst to the organohalide, transmetalation of the organic group from the boron atom to the palladium complex, and reductive elimination to yield the final product and regenerate the palladium(0) catalyst. libretexts.org

Research has demonstrated the synthesis of 2,5-diarylselenophenes through Suzuki coupling reactions, often starting from the more reactive 2,5-diiodoselenophene. researchgate.net However, the principles are directly applicable to this compound, sometimes requiring adjusted reaction conditions. For instance, studies on the analogous 2,5-dibromothiophene (B18171) have optimized conditions to achieve high yields, providing a model for selenophene systems. nih.gov These reactions are typically catalyzed by palladium complexes such as Pd(OAc)₂ or Pd(PPh₃)₄ in the presence of a base. researchgate.netscielo.org.mx

Table 1: Examples of Suzuki-Miyaura Coupling for Selenophene Derivatives

| Reactant 1 | Reactant 2 | Catalyst System | Base / Solvent | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 2,5-Diiodoselenophene | Arylboronic acids | Pd(OAc)₂ | K₂CO₃ / DME | 2,5-Diarylselenophenes | Good | researchgate.net |

| 4-Bromoselenophene derivative | p-Tolylboronic acid | Pd(PPh₃)₄ | K₃PO₄ / Dioxane/Toluene | 4-(p-Tolyl)selenophene derivative | 95% | chim.it |

Stille Coupling Pathways

The Stille coupling reaction provides another powerful palladium-catalyzed method for creating carbon-carbon bonds, this time by coupling an organohalide with an organotin compound (stannane). commonorganicchemistry.com Like the Suzuki coupling, it is a key technique for synthesizing arylated selenophenes. d-nb.info The reaction is valued for its tolerance of a wide array of functional groups and the often-neutral reaction conditions.

The synthesis of complex selenophene-containing molecules has been successfully achieved using this pathway. For example, starting from a mono-bromo-selenophene derivative, Stille coupling with various tin reagents has been used to generate biselenophene and terselenophene structures. rsc.org The reaction typically employs a palladium catalyst like Pd(PPh₃)₄. commonorganicchemistry.comrsc.org

Table 2: Examples of Stille Coupling for Selenophene Derivatives

| Organohalide | Organostannane | Catalyst | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Bromo-selenophene PI | 2-(Tributylstannyl)selenophene | Pd(PPh₃)₄ | - | Biselenophene PI derivative | 60% | rsc.org |

| Bromo-selenophene PI | 5-(Tributylstannyl)-2,2'-biselenophene | Pd(PPh₃)₄ | - | Terselenophene PI derivative | 45% | rsc.org |

Kumada Coupling Approaches

The Kumada coupling involves the reaction of a Grignard reagent (organomagnesium halide) with an organohalide, catalyzed by nickel or palladium complexes. uh.edu It stands as one of the classic methods for the preparation of substituted selenophenes. d-nb.infobeilstein-journals.org A key advantage of the Kumada coupling is the high reactivity of Grignard reagents, although this can also lead to lower functional group tolerance compared to Suzuki or Stille couplings. uh.edu

While specific examples detailing the Kumada coupling of this compound are less common in recent literature, the methodology remains fundamentally important for the synthesis of alkyl- and aryl-substituted heterocycles. d-nb.infobeilstein-journals.org The reaction's success often depends on the choice of catalyst, with various nickel and palladium phosphine complexes being effective. uh.edu

Sonogashira Coupling Reactions

The Sonogashira coupling is the premier method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is catalyzed by a combination of a palladium complex and a copper(I) salt, typically CuI, in the presence of a base. wikipedia.orgpsu.edu It has been extensively used in the synthesis of complex molecules, including natural products and organic materials. nih.gov

This reaction is instrumental in creating alkynyl-substituted selenophenes. The process allows for the direct connection of an sp-hybridized carbon to the sp²-hybridized carbon of the selenophene ring. While modern variations exist that are copper-free, the classic Pd/Cu system remains widely employed. wikipedia.orgorganic-chemistry.org For this compound, a stepwise or double Sonogashira coupling can be performed to introduce one or two alkyne substituents, respectively, leading to highly conjugated systems.

Table 3: General Conditions for Sonogashira Coupling

| Component | Typical Reagent/Catalyst | Role in Reaction | Reference |

|---|---|---|---|

| Substrate | Aryl or Vinyl Halide (e.g., this compound) | Electrophilic partner | wikipedia.org |

| Coupling Partner | Terminal Alkyne | Nucleophilic partner | wikipedia.org |

| Catalyst | Palladium complex (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) | Main catalyst for the cross-coupling cycle | psu.edu |

| Co-catalyst | Copper(I) salt (e.g., CuI) | Facilitates the formation of a copper acetylide intermediate | psu.edu |

Other Advanced Synthetic Strategies

Bromination of Selenophene Precursors

The direct bromination of selenophene is a primary and straightforward method for synthesizing this compound. smolecule.com The regioselectivity of the bromination is highly dependent on the reaction conditions and the brominating agent used. Selenophene is an electron-rich heterocycle, making it susceptible to electrophilic substitution, primarily at the 2- and 5-positions.

Using a mild brominating agent like N-bromosuccinimide (NBS) allows for controlled bromination. d-nb.infosmolecule.com Reaction of selenophene with one equivalent of NBS typically yields 2-bromoselenophene. d-nb.info Employing more strenuous conditions or an excess of the brominating agent leads to the formation of the 2,5-dibrominated product. thieme-connect.de The use of NBS in a solvent mixture like chloroform (B151607) and acetic acid has been shown to achieve regioselective bromination at the 2- and 5-positions with high efficiency.

Directed Lithiation and Carboxylation for Selenophene-2,5-dicarboxylic Acid Synthesis

An alternative to the oxidation of pre-functionalized selenophenes is the use of directed metalation followed by carboxylation. smolecule.comresearchgate.net This strategy involves the deprotonation of the acidic protons at the 2- and 5-positions of the selenophene ring using a strong base, typically an organolithium reagent like butyllithium. This generates a 2,5-dilithioselenophene intermediate.

This highly reactive intermediate can then be trapped by an electrophile. For the synthesis of selenophene-2,5-dicarboxylic acid, the dilithiated species is reacted with carbon dioxide (CO₂), often introduced as dry ice. A subsequent acidic workup protonates the resulting carboxylate salts to yield the desired dicarboxylic acid. thieme-connect.de This method provides a precise route to 2,5-disubstituted selenophenes starting from the unsubstituted parent heterocycle.

Electrophilic Cyclization for Selenophene Ring Formation

Electrophilic cyclization has emerged as a versatile and powerful strategy for constructing the selenophene ring system. This methodology typically involves an intramolecular reaction where a selenium atom acts as an internal nucleophile, attacking an activated alkyne or a similar unsaturated moiety that has been rendered electrophilic by an external agent. This approach allows for the formation of various substituted selenophenes, which are valuable precursors for more complex derivatives.

A prominent method involves the use of (Z)-selenoenynes as substrates. mdpi.com The reaction can be initiated by various electrophiles, such as molecular iodine (I₂), which leads to the formation of 3-iodoselenophenes. chim.itnih.gov In a typical procedure, the selenoenyne is treated with iodine in a solvent like dichloromethane (B109758) (DCM) at room temperature. chim.itnih.gov The reaction proceeds through the formation of an iodonium (B1229267) intermediate from the alkyne, which then undergoes a regioselective 5-endo-dig intramolecular attack by the selenium atom. chim.it This cyclization is followed by subsequent steps to yield the aromatic 3-iodoselenophene. chim.it This method is tolerant of various functional groups and has been used to synthesize numerous new compounds in yields up to 87%. chim.it

Another variation utilizes butylselanyl propargyl alcohols as starting materials. acs.org The reaction with iodine affords 3-iodoselenophenes, where the position of the nucleophilic hydroxyl group is critical for the subsequent aromatization to form the selenophene ring. acs.org While elemental bromine was found to be ineffective, using copper(II) bromide (CuBr₂) as the bromine source successfully yielded the corresponding 3-bromoselenophenes in good yields. acs.org

Furthermore, transition-metal-free approaches for synthesizing functionalized selenophenes have been developed using 1,3-diynes as precursors. mdpi.com In one such protocol, electrophilic organoselenium species are generated in situ from the oxidation of dibutyl diselenide with Oxone®. This species then promotes a 5-endo-dig electrophilic cyclization of the diyne. By carefully controlling the stoichiometry and solvent, this method can selectively produce either 3,4-bis(butylselanyl)selenophenes or 3-(butylselanyl)-4-alkoxyselenophenes in moderate to good yields. mdpi.com

The table below summarizes various electrophilic cyclization reactions for the synthesis of substituted selenophenes.

| Starting Material | Electrophile/Reagent | Product Type | Yield Range | Ref |

| (Z)-Selenoenynes | Iodine (I₂) | 3-Iodoselenophenes | up to 87% | chim.it |

| Butylselanyl Propargyl Alcohols | Iodine (I₂) | 3-Iodoselenophenes | - | acs.org |

| Butylselanyl Propargyl Alcohols | Copper(II) Bromide (CuBr₂) | 3-Bromoselenophenes | Good | acs.org |

| 1,3-Diynes | Dibutyl Diselenide / Oxone® | 3,4-Bis(butylselanyl)selenophenes | 40-78% | mdpi.com |

| 1,3-Diynes | Dibutyl Diselenide / Oxone® / Alcohol | 3-(Butylselanyl)-4-alkoxyselenophenes | 15-80% | mdpi.com |

Metal-Free Catalyzed Polymerization of Dibromoselenophene Monomers

The polymerization of halogenated heterocycles like this compound is a cornerstone for creating conjugated polymers used in organic electronics. While transition-metal-catalyzed methods such as Direct Arylation Polymerization (DArP) are common, there is a significant drive to develop metal-free alternatives to avoid metal contamination in the final polymer, which can be detrimental to device performance. researchgate.netmdpi.com

A notable and rare example of metal-free polymerization involves the use of molecular bromine (Br₂) as a catalyst. researchgate.net This method has been successfully applied to the polymerization of 2,5-dibromo-3,4-ethylenedioxyselenophene (DBEDOS), a derivative of this compound. researchgate.net The Br₂-catalyzed polymerization proceeds under mild conditions to produce poly(3,4-ethylenedioxyselenophene) (PEDOS) that is virtually defect-free and possesses high conductivity. researchgate.net The resulting polymer's optoelectronic properties are comparable to those of films prepared by traditional electrochemical methods. researchgate.net This bromine-catalyzed reaction represents a significant step towards producing high-purity conducting polymers without the need for transition metal catalysts. researchgate.net

While direct metal-free polymerization of this compound itself is not widely documented, broader strategies for metal-free C-H arylation are emerging, which could potentially be adapted for selenophene monomers. science.gov These methods include using phenalenyl-based radicals or visible-light-mediated photoredox catalysis with agents like eosin (B541160) Y to facilitate the coupling of heteroarenes with aryl diazonium salts, completely avoiding transition metals. science.govfrontiersin.org The development of such protocols is part of a larger effort to make the synthesis of conjugated polymers more sustainable and efficient. nsf.govrsc.org

The table below highlights key findings from the bromine-catalyzed polymerization of a this compound derivative.

| Monomer | Catalyst | Polymer | Key Features | Ref |

| 2,5-dibromo-3,4-ethylenedioxyselenophene (DBEDOS) | Molecular Bromine (Br₂) | Poly(3,4-ethylenedioxyselenophene) (PEDOS) | Metal-free, virtually defect-free, highly conducting, mild reaction conditions. | researchgate.net |

Mechanistic Insights and Reaction Pathways of 2,5 Dibromoselenophene Transformations

Detailed Catalytic Cycles in Palladium-Mediated Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, recognized by the 2010 Nobel Prize in Chemistry awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki. wikipedia.org These reactions generally proceed through a common catalytic cycle involving three fundamental steps: oxidative addition, transmetalation, and reductive elimination. nobelprize.orgnih.gov

Oxidative Addition : The cycle typically begins with the oxidative addition of an organohalide (R-X), in this case, a C-Br bond of 2,5-dibromoselenophene, to a low-valent palladium(0) complex. This step forms a palladium(II) intermediate (R-Pd-X). wikipedia.orgnobelprize.org

Transmetalation : In reactions like Suzuki or Stille coupling, a second organic group (R') is transferred from an organometallic reagent (e.g., organoboron or organotin) to the palladium(II) center, displacing the halide and forming a diorganopalladium(II) complex (R-Pd-R'). nobelprize.orgnih.gov

Reductive Elimination : The final step involves the coupling of the two organic groups (R and R') and their elimination from the palladium center. This forms the new C-C bond in the product (R-R') and regenerates the active palladium(0) catalyst, allowing the cycle to continue. wikipedia.orgnobelprize.org

However, for the direct (hetero)arylation of this compound, a slightly different mechanism that circumvents the need for pre-functionalized organometallic reagents is proposed. beilstein-journals.org This pathway often involves a Concerted Metalation-Deprotonation (CMD) step instead of transmetalation. beilstein-journals.org

A proposed catalytic cycle for the direct heteroarylation of a bromoselenophene is as follows: beilstein-journals.org

Step 1: Oxidative Addition : The cycle initiates with the oxidative addition of a C-Br bond of the bromoselenophene to a Pd(0) species, forming a Pd(II) intermediate. beilstein-journals.org

Step 2: Concerted Metalation-Deprotonation (CMD) : The Pd(II) intermediate then coordinates to the heteroarene coupling partner. A base, such as potassium acetate (B1210297) (KOAc), facilitates the deprotonation of the heteroarene's C-H bond in a concerted fashion with the metalation of the carbon by the palladium center. This forms a new diorganopalladium(II) intermediate and a protonated base (e.g., acetic acid). beilstein-journals.org

Step 3: Reductive Elimination : The diorganopalladium(II) species undergoes reductive elimination, forming the C-C bond between the selenophene (B38918) and the heteroarene. This step releases the final product and regenerates the Pd(0) catalyst. beilstein-journals.org

In the case of this compound, this cycle can occur sequentially at both C-Br positions to yield 2,5-di(hetero)arylated selenophenes. beilstein-journals.orgd-nb.info

Electronic and Steric Effects on Reaction Regioselectivity and Efficiency

The success and outcome of chemical reactions are governed by a combination of electronic and steric factors. iupac.org Electronic effects arise from the distribution of electrons in a molecule, influencing its nucleophilicity or electrophilicity, while steric effects relate to the physical bulk of substituents, which can hinder the approach of reactants. iupac.orgnumberanalytics.com

In the transformation of this compound, these effects are critical in determining both the efficiency (yield) of the reaction and its regioselectivity—the preferential reaction at one site over another. beilstein-journals.orgresearchgate.net

Electronic Effects: Electron-donating groups on a coupling partner increase its nucleophilicity, which can accelerate reactions like electrophilic aromatic substitution. saskoer.ca In direct arylation, the reactivity of the C-H bond is key. The reaction of this compound proceeds in high yields with electron-rich heteroarenes like thiazole (B1198619) and thiophene (B33073) derivatives, indicating that the electronic nature of the coupling partner significantly impacts efficiency. beilstein-journals.orgd-nb.info For instance, coupling with 1-methylpyrrole, an electron-rich system, provides the 2,5-diarylated product in an 81% yield. beilstein-journals.orgnih.gov

Steric Effects and Regioselectivity: Steric hindrance can block access to a reactive site, directing an incoming group to a less crowded position. numberanalytics.com This is particularly evident in the arylation of substituted heteroarenes. When this compound is coupled with 3-substituted thiophenes (e.g., 3-methylthiophene (B123197) or 3-chlorothiophene), the arylation occurs with high regioselectivity at the C2-position of the thiophene ring. beilstein-journals.orgnih.gov The C2-position is electronically more activated and sterically less hindered than the C4-position, leading to the preferential formation of the C2-arylated isomer. beilstein-journals.orgsaskoer.ca

The following table summarizes the results of palladium-catalyzed direct diheteroarylations of this compound with various heteroarenes, illustrating the efficiency of these transformations. beilstein-journals.orgnih.gov

| Heteroarene Coupling Partner | Product | Yield (%) | Reference |

|---|---|---|---|

| 2-Ethyl-4-methylthiazole | 2,5-Bis(2-ethyl-4-methylthiazol-5-yl)selenophene | 78 | beilstein-journals.orgd-nb.info |

| 2-Isopropyl-4-methylthiazole | 2,5-Bis(2-isopropyl-4-methylthiazol-5-yl)selenophene | 80 | nih.gov |

| 2-Pentylthiophene | 2,5-Bis(5-pentylthiophen-2-yl)selenophene | 71 | researchgate.net |

| 2-Chlorothiophene | 2,5-Bis(5-chlorothiophen-2-yl)selenophene | 71 | researchgate.net |

| 3-Methylthiophene | 2,5-Bis(3-methylthiophen-2-yl)selenophene | 69 | beilstein-journals.orgnih.gov |

| 3-Chlorothiophene | 2,5-Bis(3-chlorothiophen-2-yl)selenophene | 72 | beilstein-journals.orgnih.gov |

| 1-Methylpyrrole | 2,5-Bis(1-methylpyrrol-2-yl)selenophene | 81 | beilstein-journals.orgnih.gov |

Influence of Reaction Conditions on Product Distribution and Yield

Reaction conditions, including the choice of catalyst, base, solvent, and temperature, play a pivotal role in the outcome of chemical transformations. Optimizing these parameters is essential for maximizing product yield and minimizing side reactions. d-nb.info

In the context of palladium-catalyzed direct arylations of bromoselenophenes, a systematic study of these conditions was performed using 2-bromoselenophene (B187646) as a model substrate to identify the optimal setup, which was then applied to this compound. d-nb.infonih.gov

Catalyst: Different palladium sources were tested, including Pd(OAc)₂, PdCl₂, and PdCl(C₃H₅)(dppb). Palladium(II) acetate, Pd(OAc)₂, emerged as the most effective catalyst, providing the highest yields without the need for expensive phosphine (B1218219) ligands. d-nb.infonih.gov

Base: The choice of base is critical for the deprotonation step. Several bases such as KOAc, K₂CO₃, Cs₂CO₃, and NaOAc were evaluated. Potassium acetate (KOAc) was found to be the optimal base, significantly outperforming others. d-nb.infonih.gov

Solvent: Solvents like DMA, DMF, and xylene were examined. The polar aprotic solvent N,N-Dimethylacetamide (DMA) provided the best results. d-nb.infonih.gov

Temperature: The reaction temperature was found to be a crucial parameter. While reactions at 110°C and 130°C proceeded with complete conversion of the starting material, they resulted in lower yields of the desired product due to the formation of oligomers as side-products. A lower temperature of 90°C was found to be ideal, maximizing the yield of the coupled product. d-nb.infonih.gov

The optimized conditions—Pd(OAc)₂ as the catalyst, KOAc as the base, DMA as the solvent, and a reaction temperature of 90°C—were successfully applied to the direct diheteroarylation of this compound, leading to high product yields. beilstein-journals.orgd-nb.info

The following table details the influence of various reaction conditions on the yield of a model coupling reaction between 2-bromoselenophene and 2-ethyl-4-methylthiazole, which informed the conditions used for this compound. d-nb.infonih.gov

| Catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Pd(OAc)₂ | KOAc | DMA | 130 | 55 | d-nb.infonih.gov |

| Pd(OAc)₂ | KOAc | DMA | 110 | 64 | d-nb.infonih.gov |

| Pd(OAc)₂ | KOAc | DMA | 90 | 80 | d-nb.infonih.gov |

| PdCl₂ | KOAc | DMA | 90 | 45 | d-nb.info |

| PdCl(C₃H₅)(dppb) | KOAc | DMA | 90 | 48 | d-nb.info |

| Pd(OAc)₂ | K₂CO₃ | DMA | 90 | 41 | d-nb.info |

| Pd(OAc)₂ | Cs₂CO₃ | DMA | 90 | 9 | d-nb.info |

| Pd(OAc)₂ | KOAc | DMF | 90 | 53 | d-nb.info |

| Pd(OAc)₂ | KOAc | Xylene | 90 | 48 | d-nb.info |

Advanced Derivatization and Functionalization Strategies

Synthesis of Symmetrical and Unsymmetrical 2,5-Di(hetero)arylated Selenophenes

The introduction of aryl or heteroaryl substituents at the 2- and 5-positions of the selenophene (B38918) core is a critical step in the development of novel organic electronic materials. Palladium-catalyzed cross-coupling reactions are the premier methods for achieving these transformations, allowing for the synthesis of both symmetrical and unsymmetrical derivatives.

Symmetrical 2,5-di(hetero)arylated selenophenes are readily prepared through palladium-catalyzed direct heteroarylation reactions. nih.govscribd.comscience.govnih.govchemicalbook.comuis.nobeilstein-journals.org In a typical procedure, 2,5-dibromoselenophene is reacted with an excess of a heteroarene, such as a thiazole (B1198619) or thiophene (B33073) derivative, in the presence of a palladium catalyst like palladium(II) acetate (B1210297) (Pd(OAc)₂) and a base such as potassium acetate (KOAc). chemicalbook.comuis.no These reactions generally proceed in high yields. nih.govscribd.comscience.govnih.gov For instance, the reaction of this compound with various thiazole and thiophene derivatives has been shown to produce the corresponding symmetrically substituted products in good yields. uis.no

| Heteroarene Partner | Catalyst | Base | Solvent | Temp. (°C) | Yield (%) | Reference |

| 2,4-Dimethylthiazole | Pd(OAc)₂ | KOAc | DMA | 90 | 78 | researchgate.net |

| Thiazole | Pd(OAc)₂ | KOAc | DMA | 90 | 80 | uis.no |

| 2-Pentylthiophene | Pd(OAc)₂ | KOAc | DMA | 90 | 75 | uis.no |

| 2-Chlorothiophene | Pd(OAc)₂ | KOAc | DMA | 90 | 82 | uis.no |

| 3-Methylthiophene (B123197) | Pd(OAc)₂ | KOAc | DMA | 90 | 69 | uis.no |

| 3-Chlorothiophene | Pd(OAc)₂ | KOAc | DMA | 90 | 72 | uis.no |

| 1-Methylpyrrole | Pd(OAc)₂ | KOAc | DMA | 90 | 81 | uis.no |

The synthesis of unsymmetrical 2,5-di(hetero)arylated selenophenes requires a more controlled, sequential approach. nih.govscribd.comscience.govresearchgate.netnih.gov This typically involves a three-step process starting from selenophene: a catalytic C2 heteroarylation, followed by bromination at the C5 position, and finally a second, different catalytic C5 arylation. nih.govscribd.comscience.govnih.gov This method allows for the introduction of two different aryl or heteroaryl groups onto the selenophene scaffold. nih.govscribd.comscience.gov

Functionalization for Carboxylic Acid Derivatives

The introduction of carboxylic acid functionalities onto the selenophene ring opens up possibilities for creating new polymers, dyes, and pharmaceutical intermediates. A common strategy to achieve this from this compound involves a lithium-halogen exchange followed by carboxylation.

This transformation is typically carried out by treating this compound with a strong organolithium reagent, such as n-butyllithium (n-BuLi), at low temperatures to generate the 2,5-dilithioselenophene intermediate. This highly reactive species is then quenched with carbon dioxide (CO₂), often from solid dry ice, to yield the corresponding dicarboxylic acid salt. Subsequent acidic workup protonates the carboxylate groups to afford selenophene-2,5-dicarboxylic acid. This method of lithiation followed by carboxylation is a well-established route for the synthesis of carboxylic acid derivatives of various heterocyclic compounds. researchgate.net

Preparation of Alkylated Selenophene-Based Ladder-Type Monomers

Ladder-type conjugated molecules are of significant interest for applications in high-performance organic thin-film transistors (TFTs). This compound is a key starting material for the synthesis of novel selenophene-containing ladder-type monomers like cyclopentadiselenophene (CPDS) and indacenodiselenophene (IDSe).

| Monomer | Key Reaction Step | Starting Material Derivative | Yield | Reference |

| CPDS | 2-fold Pd-catalyzed coupling | Alkylated this compound derivative | 66% (over 2 steps) | |

| IDSe | 4-fold Pd-catalyzed coupling | Tetrabromo derivative from this compound | 51% |

Construction of Selenophene-Fused Heteroacene Scaffolds

Selenophene-fused heteroacenes are a class of polycyclic aromatic hydrocarbons (PAHs) that are being explored for their unique electronic and optical properties. uis.noresearchgate.netchemistryviews.orgnist.govbeilstein-journals.org The synthesis of these complex structures often utilizes this compound as a foundational unit.

For example, two novel selenohelicenes were synthesized starting from selenophene, which was first converted to this compound. The synthetic route involved a bromine/lithium exchange, followed by trimethylsilyl (B98337) protection, a bromine dance reaction, and an oxidative coupling to form a key 5,5'-di(trimethylsilyl)-3,3'-diselenophene intermediate. This intermediate was then elaborated through further cyclization and coupling reactions to construct the final helical structures.

In another approach, selenophene-containing heterotriacenes have been synthesized. While some routes start from other precursors, the general strategies often involve the formation of C-C or C-Se bonds to build the fused ring systems, methodologies where this compound is a prime substrate. The incorporation of selenophene rings into these larger π-conjugated systems is of interest because it can lead to improved charge transport characteristics and altered optical and electrochemical properties compared to their thiophene-based analogs.

Role in Organic Electronics and Advanced Materials Science

Engineering of Conjugated Polymers and Copolymers

2,5-Dibromoselenophene is a key monomer for synthesizing a variety of conjugated polymers and copolymers. Its ability to participate in palladium-catalyzed cross-coupling reactions makes it an invaluable component for constructing polymer backbones with tailored electronic and physical properties. researchgate.netpreprints.org

The design of donor-acceptor (D-A) conjugated polymers is a highly effective strategy for creating low band gap materials essential for organic photovoltaics. researchgate.netmdpi.com In these systems, electron-rich (donor) and electron-poor (acceptor) units are alternated along the polymer chain. Selenophene (B38918), being more electron-rich than its thiophene (B33073) counterpart, is frequently used as a donor or part of the donor block. rsc.org

This compound is polymerized with various acceptor units to create these D-A copolymers. preprints.org The substitution of thiophene with selenophene in the polymer backbone generally leads to a narrower optical band gap and can enhance intramolecular charge transfer, which is beneficial for light absorption in solar cells. nih.gov For instance, a series of D-A copolymers were synthesized using Suzuki coupling reactions where selenophene was adopted as a spacer. rsc.org One such polymer, PFSeQ, demonstrated a power conversion efficiency (PCE) of 3.3% in a bulk heterojunction solar cell with PC71BM as the acceptor, which was the highest performance reported for selenophene-containing photovoltaic materials at the time. rsc.org

Table 1: Performance of Selenophene-Containing Donor-Acceptor Polymers in Photovoltaics

| Polymer | Donor Unit | Acceptor Unit | Optical Band Gap (eV) | PCE (%) | Source |

|---|---|---|---|---|---|

| PFSeQ | Fluorene/Selenophene | Quinoxaline | - | 3.3 | rsc.org |

| PCSeQ | Carbazole/Selenophene | Quinoxaline | - | 1.1 | rsc.org |

| PNT2Th2Se-OD | Naphthobisthiadiazole | Bithiophene/Biselenophene | - | 9.47 | nih.gov |

Note: PCE denotes Power Conversion Efficiency.

Poly(3,4-ethylenedioxyselenophene) (PEDOS) is the selenium analogue of the highly successful conductive polymer, poly(3,4-ethylenedioxythiophene) (PEDOT). rsc.org PEDOS exhibits promising characteristics, including a low band gap of approximately 1.4 eV, high stability in its oxidized (doped) state, and distinct electrochromism, making it suitable for a range of electronic applications. nih.govresearchgate.net

The synthesis of the monomer 3,4-ethylenedioxyselenophene (EDOS) can be achieved from selenophene. A reported synthetic route involves the bromination of selenophene to produce 2,3,4,5-tetrabromoselenophene, followed by selective debromination to yield 3,4-dibromoselenophene. rsc.org This intermediate is then converted to EDOS, which can be polymerized to form PEDOS. rsc.org The resulting polymer possesses advantageous features such as a narrow band gap, high conductivity, and rapid redox switching. rsc.orgresearchgate.net These properties make PEDOS and its derivatives excellent candidates for use in electrochromic devices, photovoltaics, and as transparent conductive materials. researchgate.netresearchgate.net

Controlling the solid-state morphology and phase separation in polymer blends is a major challenge in organic electronics. rsc.org One innovative approach is the synthesis of 'blocky' copolymers, which contain distinct, repeating segments of different monomer sequences. This is different from random or statistical copolymers where monomers are arranged arbitrarily. rsc.orgrsc.org

A straightforward route to create 'blocky' D-A copolymers involves using this compound to incorporate selenophene units into a benzodithiophene (BDT) and thienothiophene (TT) based polymer system. rsc.org This method preserves the optical properties of the parent homopolymers while promoting a more ordered, network-like morphology in films. rsc.orgrsc.org Although this enhanced ordering is achieved, studies have shown that the photovoltaic performance of these blocky copolymers can be lower than that of simple physical blends of the parent polymers. rsc.org Nevertheless, the 'blocky' copolymer strategy provides a valuable tool for tuning polymer crystallinity and controlling solid-state morphology for various electronic applications. rsc.orgrsc.org

Table 2: Comparison of 'Blocky' and Statistical Selenophene-Containing Copolymers

| Polymer Type | Mₙ (kDa) | Đ (PDI) | Optical Bandgap (eV) | PCE (%) | Source |

|---|---|---|---|---|---|

| 'Blocky' Copolymer | 16.3 | 3.4 | 1.85 | ~2.5 | rsc.org |

| Statistical Copolymer | 16.4 | 2.5 | 1.85 | ~2.5 | rsc.org |

Note: Mₙ is the number-average molecular weight, Đ (PDI) is the dispersity, and PCE is the Power Conversion Efficiency.

The synthesis of regioregular polyselenophenes often involves cross-coupling polymerization methods. taylorfrancis.com Precursor monomers, such as 2,5-dibromo-3-alkylselenophene, are used in methods like the Rieke method, where treatment with highly reactive zinc can create a regiospecific organometallic intermediate for polymerization. nih.gov This controlled synthesis leads to defect-free polymers with significantly improved electronic and photonic properties compared to their regioirregular counterparts, making them highly suitable for use as semiconductors in various optical and electronic devices. nih.govwipo.int

Synthesis of 'Blocky' Copolymers for Enhanced Molecular Ordering

Design and Application in Organic Semiconductor Technology

This compound is a foundational material for creating advanced organic semiconductors, particularly for transistor applications. Its incorporation into rigid, planar molecular structures is a key strategy for enhancing charge transport. acs.org

Heteroacenes are fused-ring aromatic compounds that have garnered significant attention as high-performance organic semiconductors. acs.orgbeilstein-journals.org The synthesis of selenophene-containing heteroacenes, motivated by the goal of creating rigid and planar molecules, aims to reduce structural defects and improve π-conjugation, which is essential for efficient charge mobility. acs.org this compound is a versatile starting point for synthesizing these complex fused systems through various coupling and cyclization reactions. beilstein-journals.orgacs.org

Replacing sulfur with selenium in these fused systems can fine-tune molecular energy levels and improve charge transport characteristics. beilstein-journals.orgresearchgate.net For example, studies on heteroacenes where selenophene rings are fused together have shown that the charge carrier mobility can be significantly enhanced compared to systems where the rings are connected by single bonds. researchgate.net In one study, a naphthobisthiadiazole-based polymer incorporating biselenophene units (PNT2Th2Se-OD) achieved a high hole mobility of 0.36 cm² V⁻¹ s⁻¹ in an OFET. nih.gov These results underscore the potential of using this compound to build sophisticated heteroacenes for next-generation OFETs and other electronic devices. acs.orgtdl.org

Table 3: Performance Data for Selenophene-Based Materials in OFETs

| Material | Hole Mobility (cm² V⁻¹ s⁻¹) | On/Off Ratio | Source |

|---|---|---|---|

| PNT2Th2Se-OD | 0.36 | 1.9 x 10⁵ | nih.gov |

| Fused Biselenophene (3) | 0.38 | - | researchgate.net |

| Single-bond Biselenophene (2) | 0.11 | - | researchgate.net |

Contributions to Low-Bandgap Polymers for Organic Photovoltaic Cells

This compound serves as a crucial starting material for the synthesis of low-bandgap polymers utilized in organic photovoltaic (OPV) cells. The integration of the selenophene unit into the polymer backbone is a strategic approach to lower the material's bandgap, a critical factor for enhancing the power conversion efficiency of solar cells. linkenergy.orgdtu.dk A lower bandgap allows the polymer to absorb a broader range of the solar spectrum, particularly in the near-infrared region, leading to higher photocurrents. rsc.org

The replacement of sulfur with selenium in analogous thiophene-based polymers consistently results in a red-shifted absorption spectrum, indicative of a reduced bandgap. linkenergy.org This is attributed to the increased quinoidal character of the polymer backbone when selenophene is incorporated. acs.org The larger size of the selenium atom compared to sulfur reduces the aromaticity of the selenophene ring, which in turn lowers the energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). acs.orgresearchgate.net

Donor-acceptor (D-A) copolymers are a prominent class of low-bandgap polymers. rsc.org In these systems, this compound can be used to construct the electron-rich donor segments of the polymer. When copolymerized with electron-withdrawing acceptor units, a significant intramolecular charge transfer (ICT) occurs, which effectively narrows the bandgap. rsc.orgmdpi.com For instance, copolymers of selenophene with units like benzothiadiazole have demonstrated significantly low bandgaps. dtu.dk

Research has shown that polymers based on this compound not only exhibit desirable optical properties but can also lead to improved device performance in OPVs. linkenergy.orgresearchgate.net While the primary role is to enhance light absorption, the incorporation of selenium can also positively influence other critical parameters such as charge carrier mobility. linkenergy.org

Table 1: Properties of Selenophene-Based Low-Bandgap Polymers

| Polymer | Donor Unit | Acceptor Unit | Optical Bandgap (eV) | Application |

| PBDTSe-TT | Selenophene-containing | Thieno[3,4-b]thiophene | Low | Organic Photovoltaics |

| PCPDSBT | Selenophene-containing | Benzothiadiazole | 1.18 | Thin-Film Transistors |

| PIDSeBT | Selenophene-containing | Isoindigo | - | Thin-Film Transistors |

| PTT-DTDPP | Thieno[3,2-b]thiophene | Diketopyrrolopyrrole | Low | Organic Photovoltaics |

Data compiled from multiple research sources. linkenergy.orgacs.orgresearchgate.net

Development of Non-Fullerene Acceptors for Organic Photodetectors

While historically fullerenes have dominated as the electron acceptor material in organic photodetectors (OPDs), there is a growing interest in non-fullerene acceptors (NFAs) due to their tunable electronic properties and strong light absorption in the visible and near-infrared regions. d-nb.inforesearching.cnossila.com this compound is a valuable building block for synthesizing these advanced NFAs. researchgate.netmdpi.com

The incorporation of selenophene into the molecular structure of NFAs contributes to a lower LUMO energy level and a reduced bandgap. researchgate.netmdpi.com This is advantageous for extending the detection range of OPDs to longer wavelengths. researching.cn NFAs based on selenophene often exhibit enhanced intramolecular charge transfer, leading to strong absorption bands in the desired spectral regions. ossila.comrsc.org

For example, NFAs with a fused-ring core containing selenophene have been developed. These structures can exhibit narrow bandgaps with absorption edges extending into the near-infrared, a region where traditional fullerene acceptors are transparent. d-nb.inforsc.org The use of such NFAs in OPDs has been shown to significantly broaden the spectral response of the devices. d-nb.inforesearching.cn

Furthermore, selenophene-containing NFAs can be designed to have specific molecular geometries that promote favorable morphologies in the active layer of the photodetector. acs.org This can lead to improved exciton (B1674681) dissociation and charge transport, ultimately enhancing the device's sensitivity and efficiency. researching.cnjos.ac.cn The development of n-type phototransistors has also been achieved using non-fullerene acceptors, expanding the scope of their application. jos.ac.cn

Structure-Property Relationships in this compound-Derived Materials

Molecular Arrangement and Crystallinity in Solid-State Films

The performance of organic electronic devices is intrinsically linked to the molecular arrangement and crystallinity of the active materials in the solid state. rsc.orgmdpi.comchemrxiv.org Materials derived from this compound often exhibit a high tendency to self-assemble into ordered structures.

In thin films, selenophene-containing polymers can form crystalline domains with a preferential molecular orientation relative to the substrate. acs.orgmdpi.com A "face-on" orientation, where the planar aromatic rings are parallel to the substrate, is often observed and is beneficial for vertical charge transport in devices like solar cells and photodetectors. acs.org The degree of crystallinity and the specific packing motif can be influenced by processing conditions such as the choice of solvent and post-deposition treatments. mdpi.com

The introduction of "blocky" copolymer structures, where segments of different compositions are linked together, has been explored as a method to control the morphology and improve molecular ordering in selenophene-based polymers. rsc.org While this can lead to more ordered network-like morphologies, the impact on device performance can be complex and depends on the specific system. rsc.org Techniques like grazing-incidence wide-angle X-ray scattering (GIWAXS) are crucial for characterizing the crystalline structure and orientation of these films. acs.org

Impact of Selenium Atoms on Intermolecular Interactions and Charge Transport

The presence of selenium atoms in materials derived from this compound has a profound impact on their intermolecular interactions and, consequently, their charge transport properties. acs.orgacs.org Selenium is more polarizable than sulfur, which can lead to enhanced intermolecular interactions. acs.org

Specifically, Se-Se and Se-S non-covalent interactions can occur between adjacent polymer chains or molecules. researchgate.netmdpi.com These interactions can promote tighter molecular packing and reduce the intermolecular π-π stacking distance. rsc.orgacs.org A smaller π-π stacking distance facilitates more efficient charge hopping between molecules, leading to higher charge carrier mobility. acs.orgrsc.org

For example, studies comparing selenophene-containing polymers to their thiophene analogues have often reported improved charge carrier mobilities. acs.org In the case of some non-fullerene acceptors, the incorporation of selenium has been shown to decrease the intermolecular π-π stacking distance, resulting in increased electron mobility. rsc.org This enhancement in charge transport is a key factor in the improved performance of organic field-effect transistors (OFETs), solar cells, and photodetectors based on these materials. linkenergy.orgacs.orgrsc.org

Table 2: Comparison of π-π Stacking Distance and Electron Mobility in Thiophene vs. Selenophene-Based Non-Fullerene Acceptors

| Acceptor | Core Structure | π-π Stacking Distance (Å) | Electron Mobility (cm²/V·s) |

| 4TIC | Thiophene-based | 3.536 | 9.07 x 10⁻⁵ |

| STIC | Selenophene-based | 3.409 | 1.2 x 10⁻⁴ |

Data adapted from a comparative study of non-fullerene acceptors. rsc.org

Influence of Ring-Fusion on Planarity and Molecular Packing

Ring-fusion is a powerful molecular design strategy to enhance the performance of organic electronic materials. frontiersin.orgacs.orgchalmers.se In the context of this compound derivatives, fusing the selenophene ring with adjacent aromatic units creates a more rigid and planar molecular structure. frontiersin.orgresearchgate.net

This increased planarity has several beneficial effects. It enhances the effective π-conjugation along the molecular backbone, which can lead to a red-shifted absorption and a lower bandgap. frontiersin.orgchalmers.se Furthermore, the rigid, planar structure promotes stronger intermolecular π-π stacking, leading to improved molecular packing in the solid state. frontiersin.orgacs.org This, in turn, can significantly enhance charge carrier mobility. frontiersin.orgacs.orgchalmers.se

However, it is important to note that increased planarity does not always lead to greater conjugation. In some cases of fused diselenophene-based polymers, the induced planarity can cause a distortion of the selenophene rings, leading to a truncated conjugation pathway. researchgate.net This highlights the complex interplay between molecular structure and electronic properties.

Despite this caveat, ring-fusion has been successfully employed in a variety of materials, including both polymers and non-fullerene acceptors, to improve device performance. frontiersin.orgacs.org For instance, fused-ring non-fullerene acceptors have demonstrated higher electron mobilities and have led to more efficient organic solar cells compared to their non-fused counterparts. frontiersin.org

Advanced Spectroscopic and Structural Characterization of 2,5 Dibromoselenophene Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the atomic-level structure of molecules. For derivatives of 2,5-dibromoselenophene, both proton (¹H) and carbon-13 (¹³C) NMR are fundamental for confirming the substitution patterns and electronic environments of the nuclei.

¹H NMR spectroscopy is a primary technique for identifying the chemical environment of protons within a molecule. In this compound, the two protons on the selenophene (B38918) ring are chemically equivalent and, in deuterated chloroform (B151607) (CDCl₃), typically exhibit a singlet signal. The precise chemical shift can vary depending on the specific derivative and solvent used. amazonaws.comrsc.orggoogle.comsigmaaldrich.comscholaris.ca

For instance, the ¹H NMR spectrum of this compound itself shows a singlet for the two ring protons. When this compound is functionalized, the chemical shifts of the remaining protons on the selenophene ring and the new signals from the substituent groups provide critical structural information. For example, in 2,5-di(thiazol-2-yl)selenophene, the protons on the selenophene ring appear as a singlet, while the protons on the thiazole (B1198619) rings show distinct signals corresponding to their unique chemical environments. d-nb.info Similarly, in other derivatives, the coupling patterns and integrations of the proton signals are used to deduce the connectivity of the molecular framework. researchgate.netsrce.hrscielo.org.mx

Interactive Data Table: ¹H NMR Chemical Shifts for this compound Derivatives

| Compound | Solvent | Proton | Chemical Shift (ppm) | Multiplicity |

| This compound | CDCl₃ | Ring Protons | ~7.28 | s |

| 2,5-Bis(5-pentylthiophen-2-yl)selenophene | CDCl₃ | Selenophene Protons | ~7.05 | s |

| 2,5-Bis(5-chlorothiophen-2-yl)selenophene | CDCl₃ | Selenophene Protons | ~7.01 | s |

| 2,5-Bis(1-methyl-1H-pyrrol-2-yl)selenophene | CDCl₃ | Selenophene Protons | ~6.70 | s |

Note: Chemical shifts are approximate and can vary based on experimental conditions. "s" denotes a singlet.

¹³C NMR spectroscopy provides direct insight into the carbon framework of a molecule. Each unique carbon atom in a molecule gives a distinct signal, making it a powerful tool for structural elucidation. amazonaws.comsigmaaldrich.comlibretexts.orgoregonstate.edu In this compound, two signals are expected for the selenophene ring carbons: one for the bromine-bearing carbons (C2 and C5) and another for the proton-bearing carbons (C3 and C4). rsc.org

The chemical shifts in ¹³C NMR are sensitive to the electronic environment of the carbon atoms. researchgate.netresearchgate.netbhu.ac.in For example, carbons directly attached to the electronegative selenium and bromine atoms will appear at different chemical shifts compared to the other ring carbons. hku.hk When derivatives are formed, new signals corresponding to the substituent carbons appear, and the shifts of the selenophene carbons can be altered, providing further structural confirmation. researchgate.netrsc.orgismar.org

Interactive Data Table: ¹³C NMR Chemical Shifts for this compound and a Derivative

| Compound | Solvent | Carbon | Chemical Shift (ppm) |

| This compound | CDCl₃ | C2, C5 | ~114 |

| C3, C4 | ~132 | ||

| 2,5-Bis(thiazol-2-yl)selenophene | CDCl₃ | C2, C5 (Selenophene) | ~145 |

| C3, C4 (Selenophene) | ~128 | ||

| Thiazole Carbons | ~120-170 |

Note: Chemical shifts are approximate and can vary based on experimental conditions.

Proton Nuclear Magnetic Resonance (1H NMR) for Proton Environments

Mass Spectrometry (MS) Techniques

Mass spectrometry is a vital analytical technique used to determine the molecular weight and elemental composition of a compound. It also provides information about the structure through the analysis of fragmentation patterns. scispace.com

In mass spectrometry, a molecule is ionized to form a molecular ion (M⁺), whose mass-to-charge ratio (m/z) provides the molecular weight of the compound. neu.edu.tr For this compound, the presence of two bromine atoms leads to a characteristic isotopic pattern for the molecular ion peak due to the nearly equal natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. This results in a distinctive M⁺, M+2, and M+4 peak pattern.

The fragmentation of the molecular ion provides further structural clues. libretexts.orgtutorchase.com The bonds in the molecule break in predictable ways, and the resulting fragment ions are detected. The fragmentation pattern of this compound derivatives can help to identify the substituents and their points of attachment to the selenophene ring. hku.hk For example, the loss of a bromine atom or a substituent group would result in specific fragment ions that can be identified in the mass spectrum. d-nb.info High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the determination of the elemental formula of the parent molecule and its fragments. amazonaws.com

Electronic Absorption Spectroscopy

Electronic absorption spectroscopy, particularly in the ultraviolet-visible (UV-Vis) range, is used to study the electronic transitions within a molecule. This technique is crucial for characterizing the optical and electronic properties of this compound derivatives, especially those designed for applications in organic electronics. google.comd-nb.info

The UV-Vis spectrum of a conjugated molecule like a this compound derivative shows absorption bands corresponding to the promotion of electrons from lower energy molecular orbitals (like the highest occupied molecular orbital, HOMO) to higher energy orbitals (like the lowest unoccupied molecular orbital, LUMO). bilkent.edu.trbeilstein-journals.org The wavelength of maximum absorption (λ_max) is related to the energy of these electronic transitions. chemicalbook.com

For polymers and other extended π-systems derived from this compound, the onset of the absorption band in the solid state can be used to estimate the optical band gap (E_g). chalmers.setaylorfrancis.com A smaller band gap is often desirable for applications in organic solar cells and transistors, as it allows the material to absorb a larger portion of the solar spectrum. mdpi.comresearchgate.net The band gap of polymers derived from this compound can be tuned by altering the chemical structure of the substituents, for example, by incorporating electron-donating or electron-withdrawing groups. bilkent.edu.tr

Interactive Data Table: UV-Vis Absorption and Band Gap Data for a this compound-based Polymer

| Polymer | Solvent/State | λ_max (nm) | Optical Band Gap (eV) |

| Poly(2,5-di(2-thienyl)selenophene) | Film | ~450 | ~2.0 |

Note: Values are illustrative and can vary significantly based on the specific polymer structure, molecular weight, and measurement conditions.

Near-Infrared (NIR) Absorption Characteristics

Derivatives of this compound are integral to the development of organic materials that absorb light in the near-infrared (NIR) region, a property essential for applications like organic photovoltaics (OPVs) and photodetectors. researchgate.netnih.govmdpi.com The strategic incorporation of selenophene units into donor-acceptor (D-A) type structures can shift absorption profiles to longer wavelengths. rsc.orgfrontiersin.org

The introduction of selenium atoms is an effective strategy for creating narrowband gap materials. opticsjournal.net For instance, replacing sulfur with selenium in the core of non-fullerene acceptors (NFAs) can enhance intermolecular interactions (Se-Se or Se-π), which promotes crystallinity and extends absorption into the NIR range. researchgate.net This structural modification can lead to a significant redshift in the absorption spectrum. For example, isoindigo-based small molecular acceptors designed with a cyclopentadithiophene core demonstrated a broad photoresponse extending from 400 to 900 nm. mdpi.com

In another study, an open-shell conjugated terpolymer containing diketopyrrolopyrrole (DPP), thiophene (B33073), and benzo[1,2-c;4,5-c′]bis researchgate.netrsc.orgscholaris.cathiadiazole (BBT) was synthesized and showed effective NIR absorption beyond 1000 nm. nih.gov The absorption characteristics are also influenced by the molecular environment; for example, the absorption maxima of certain selenophene-substituted phthalimide (B116566) derivatives shift to longer wavelengths when the number of selenophene units is increased. rsc.org Similarly, block copolymers incorporating this compound maintain the distinct absorption peaks of their parent structures, and their optical energy gaps can be determined from the onset of thin-film absorption. rsc.org

The table below summarizes the NIR absorption characteristics of selected this compound derivatives.

Table 1: NIR Absorption Data for this compound Derivatives| Derivative Type | Absorption Maximum (λmax) | Key Findings |

|---|---|---|

| Mono-selenophene substituted Phthalimide | 360 nm | Increasing selenophene units causes a redshift in absorption. rsc.org |

| Isoindigo-based unfused ring acceptor | 400-900 nm | Broad photoresponse suitable for bulk heterojunction OSCs. mdpi.com |

| Open-shell conjugated terpolymer (PDPPTBBT) | >1000 nm | Strong interchain aggregation broadens the absorption spectrum into the NIR. nih.gov |

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both FTIR and Raman techniques, provides a "molecular fingerprint" by probing the vibrational modes of a molecule. anton-paar.commdpi.com This allows for the identification of functional groups and offers insights into molecular structure and intermolecular interactions. anton-paar.commdpi.com

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. pressbooks.pub In the context of this compound derivatives, FTIR is used to confirm the incorporation of specific moieties and to study the chemical structure.

The infrared spectrum is typically analyzed in distinct regions. The single bond area (2500-4000 cm⁻¹) can indicate the presence of C-H bonds (aromatic peaks ~3000-3200 cm⁻¹, single carbon bonds <3000 cm⁻¹) and hydrogen bonding (broad bands ~3250-3650 cm⁻¹). upi.edu The double bond region (1500-2000 cm⁻¹) reveals the presence of carbonyl groups and aromatic rings, while the fingerprint region (600-1500 cm⁻¹) contains a complex pattern of peaks characteristic of the entire molecule. upi.edu

For tetrasubstituted selenophenes, the IR spectra show characteristic absorptions for functional groups like the ketonic C=O function in the range of 1635–1646 cm⁻¹. acs.org In studies of polymers, FTIR helps in confirming the structure of the synthesized materials by identifying key vibrational modes associated with the constituent monomers. For instance, the analysis of polymers containing selenophene units alongside other groups like 3,4-ethylenedioxythiophene (B145204) (EDOT) would involve identifying the characteristic bands for each component to verify the final polymer structure.

The table below lists typical FTIR absorption regions and their corresponding functional groups relevant to the analysis of this compound derivatives.

Table 2: General FTIR Peak Assignments for Organic Compounds| Wavenumber Range (cm⁻¹) | Bond | Functional Group |

|---|---|---|

| ~3250 - 3650 | O-H, N-H | Hydroxyl, Amine (indicates hydrogen bonding) |

| ~3000 - 3200 | C-H | Aromatic |

| < 3000 | C-H | Alkane |

| ~1635 - 1775 | C=O | Carbonyl (Ketone, Ester) |

| ~1500 - 1600 | C=C | Aromatic Ring |

| ~1000 - 1300 | C-O, C-N | Ether, Amine |

Raman spectroscopy is a complementary technique to FTIR that provides detailed information about molecular vibrations, structure, and crystallinity. renishaw.com It relies on the inelastic scattering of monochromatic light, and the resulting spectrum serves as a unique "vibrational fingerprint" of a material. anton-paar.com This technique is particularly sensitive to the vibrations of the molecular backbone and can be used to identify subtle structural changes. renishaw.com

For selenophene-containing polymers, Raman spectroscopy helps in assigning the various vibrational modes. The major Raman-active modes in polyselenophene include C-H in-plane stretching, C-C ring stretching, and C=C stretching. researchgate.net For example, in polymers containing both thiophene and selenophene units, the C=C stretching of the quinoid structure appears around 1503-1520 cm⁻¹, while the C=C stretching of the benzonoid ring is observed at approximately 1595-1607 cm⁻¹. researchgate.net

Raman spectroscopy is also a powerful tool for studying the effects of molecular doping in conjugated polymers. In poly(3-hexylthiophene-2,5-diyl) (P3HT), a related sulfur-containing polymer, the formation of polarons and bipolarons upon doping leads to distinct changes in the Raman spectra. rsc.org The symmetric collective vibrations along the polymer backbone redshift for polarons and blueshift for bipolarons, providing a signature of the charge carrier type. rsc.org Similar principles apply to selenophene-based polymers, where Raman can probe charge transfer and conformational changes. mdpi.com

The table below highlights key Raman active modes observed in polythiophene and polyselenophene, which are relevant for interpreting the spectra of this compound derivatives.

Table 3: Key Raman Modes in Polythiophene and Polyselenophene| Wavenumber (cm⁻¹) | Vibrational Mode |

|---|---|

| ~1595 - 1607 | C=C stretching (benzonoid ring) |

| ~1503 - 1520 | C=C stretching (quinoid) |

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

X-ray Diffraction (XRD) and Crystallography

X-ray diffraction (XRD) is an essential non-destructive technique for analyzing the crystal structure of materials. cern.ch It provides fundamental information on atomic arrangement, molecular packing, and the degree of crystallinity, which are critical factors influencing the performance of organic semiconductor devices. nih.govbeilstein-journals.org

Single-crystal X-ray diffraction (SCXRD) offers unparalleled detail about the three-dimensional structure of a molecule, including precise bond lengths, bond angles, and unit cell dimensions. carleton.edumdpi.com This technique is crucial for understanding the intermolecular interactions that dictate how molecules arrange themselves in the solid state.

For derivatives of this compound, SCXRD studies have revealed important structural features. For example, the analysis of a biselenophene substituted phthalimide derivative showed a layered structure with close contacts between selenium atoms (3.836 Å and 3.849 Å), which are near the sum of the van der Waals radii. rsc.org This suggests significant intermolecular interactions that can facilitate charge transport. rsc.org In another example, the crystal structures of S-shaped double helicenes containing selenophene units showed multiple intermolecular interactions, including C–Se, S–Se, and Se–Se contacts, indicating their potential as self-assembly units. nih.gov

Comparing selenophene-containing heterotriacenes to their thiophene analogs reveals expected differences: C–Se bonds are longer than C–S bonds by about 0.16 to 0.17 Å, and the C–Se–C bond angles are smaller (86–87°) compared to C–S–C angles (90–91.5°). beilstein-journals.org These geometric differences directly impact the molecular packing and, consequently, the electronic properties of the material. nih.gov

The table below presents selected crystallographic data for a selenophene derivative, illustrating the kind of precise structural information obtained from SCXRD.

Table 4: Example Single-Crystal X-ray Diffraction Data| Parameter | Value | Significance |

|---|---|---|

| Bond Lengths | ||

| C-Se | ~1.86 - 1.88 Å | Longer than C-S bonds, affecting ring geometry. beilstein-journals.org |

| Bond Angles | ||

| C-Se-C | ~86 - 87° | Compressed angle compared to thiophene analogs. beilstein-journals.org |

| Intermolecular Contacts | ||

| Se-Se distance | ~3.84 Å | Close contacts suggest strong intermolecular electronic coupling. rsc.org |

Powder X-ray diffraction (PXRD) is a versatile technique used to analyze the crystalline properties of materials in powder form or as thin films. cern.chresearchgate.net For organic electronic applications, where active layers are often solution-processed or vapor-deposited thin films, PXRD provides vital information about the film's morphology, degree of crystallinity, and the orientation of crystalline domains. scholaris.carsc.org

In studies of polymers derived from this compound, PXRD is used to investigate the ordering of the polymer chains. rsc.org For instance, the diffraction patterns of blocky copolymers can reveal if the crystalline domains of the parent structures are preserved. rsc.org The ability of some selenophene-containing non-fullerene acceptors to form highly crystalline films is a key factor in their performance. imperial.ac.uk PXRD patterns can show evidence of changes in the crystal structure within a blend compared to a neat film, indicating specific molecular packing arrangements that can enhance device stability. imperial.ac.uk

For thin films, a specialized technique called Grazing Incidence X-ray Diffraction (GIXD) is often employed to probe the structure at the surface and determine the orientation of the molecules relative to the substrate, which is critical for charge transport in thin-film transistors. cern.chacs.org The presence of sharp diffraction peaks in a PXRD pattern is indicative of a well-ordered, crystalline material, whereas broad, diffuse features suggest an amorphous morphology.

Single-Crystal X-ray Diffraction for Precise Molecular Structures and Packing

Electrochemical Characterization Techniques

Electrochemical methods are fundamental in assessing the potential of this compound derivatives for applications in organic electronics. They provide critical insights into the materials' redox behavior and energy levels.

Cyclic voltammetry (CV) is a powerful and widely used electrochemical technique to investigate the redox properties of this compound-containing molecules and polymers. als-japan.comossila.com By measuring the current response to a linearly cycled potential sweep, CV allows for the determination of oxidation and reduction potentials. als-japan.com This information is crucial for estimating the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which govern charge injection and transport in electronic devices. researchgate.netupb.ro

The HOMO and LUMO energy levels can be calculated from the onset potentials of the oxidation (E_ox) and reduction (E_red) peaks in the cyclic voltammogram. upb.ro For instance, in the study of various organic compounds for photovoltaic applications, CV was employed to measure their redox potentials under identical experimental conditions to accurately estimate their HOMO and LUMO energies. researchgate.net The electrochemical band gap can then be determined from the difference between the HOMO and LUMO levels. researchgate.net This method is a standard for characterizing new organic materials and predicting their behavior in donor-acceptor systems for devices like organic solar cells. upb.ro

For example, the electropolymerization of monomers containing selenophene units can be monitored, and the resulting polymer films can be characterized using CV to understand their redox behavior. researchgate.net The reversibility of the redox processes, indicated by the separation between the anodic and cathodic peak potentials, provides information about the stability of the charged species. ossila.com

Below is a table showcasing representative electrochemical data for a hypothetical this compound derivative, illustrating the type of information obtained from CV measurements.

| Property | Value |

| Oxidation Onset (E_ox, onset) | 0.85 V |

| Reduction Onset (E_red, onset) | -1.20 V |

| HOMO Energy Level | -5.25 eV |

| LUMO Energy Level | -3.20 eV |

| Electrochemical Band Gap (E_g) | 2.05 eV |

Note: These values are illustrative and can vary significantly depending on the specific molecular structure of the this compound derivative.